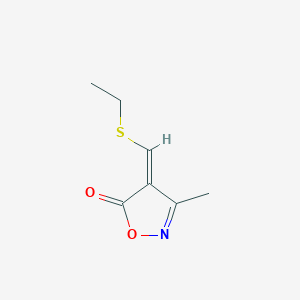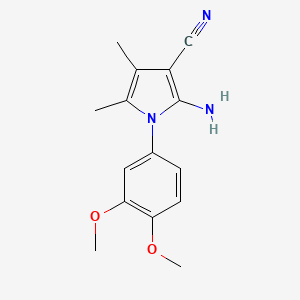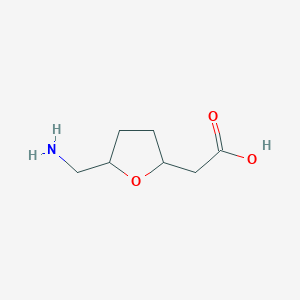
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of an α,β-unsaturated carbonyl compound with an ethylsulfanyl group and a nitrile oxide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(methylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
- (4Z)-4-(ethylsulfanylmethylidene)-3-ethyl-1,2-oxazol-5-one
- (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-thiazol-5-one
Uniqueness
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is unique due to its specific substitution pattern and the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4- |
InChI Key |
KXWMUQKIMRRJOS-XQRVVYSFSA-N |
Isomeric SMILES |
CCS/C=C\1/C(=NOC1=O)C |
Canonical SMILES |
CCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)



![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)

![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
